molecular formula C15H29NO4 B073713 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid CAS No. 1197-07-5

5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid

Cat. No. B073713
CAS RN: 1197-07-5
M. Wt: 287.39 g/mol
InChI Key: VCIPTNRIUQKMFQ-REWJHTLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that is involved in various biochemical pathways. It is synthesized from the amino acid histidine and is a precursor to the nucleotide adenosine monophosphate (AMP). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide acts as an AMP mimetic and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. This compound ribonucleotide also activates sirtuins, a family of proteins involved in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
This compound ribonucleotide has various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of sirtuins. These effects make this compound ribonucleotide a promising therapeutic agent for various diseases, including type 2 diabetes and cancer.

Advantages and Limitations for Lab Experiments

5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has several advantages for lab experiments, including its ability to activate AMPK and sirtuins, which are key regulators of cellular metabolism. However, this compound ribonucleotide is also known to be unstable and can degrade quickly, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. One area of research is the development of more stable analogs of this compound ribonucleotide that can be used in experiments. Another area of research is the investigation of the potential therapeutic applications of this compound ribonucleotide in various diseases, including type 2 diabetes and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound ribonucleotide and its effects on cellular metabolism.

Synthesis Methods

5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with various reagents to yield this compound ribonucleotide. Enzymatic synthesis involves the use of enzymes such as histidine triad nucleotide-binding protein (HINT) to catalyze the reaction between histidine and phosphoribosyl pyrophosphate (PRPP) to yield this compound ribonucleotide.

Scientific Research Applications

5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in ischemic stroke and traumatic brain injury. This compound ribonucleotide has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells. Additionally, this compound ribonucleotide has been shown to improve glucose uptake in skeletal muscle and has potential applications in the treatment of type 2 diabetes.

properties

CAS RN

1197-07-5

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid

InChI

InChI=1S/C15H29NO4/c1-9(2)12(15(19)20)14(18)13(17)11(16)8-10-6-4-3-5-7-10/h9-14,17-18H,3-8,16H2,1-2H3,(H,19,20)/t11-,12+,13+,14+/m0/s1

InChI Key

VCIPTNRIUQKMFQ-REWJHTLYSA-N

Isomeric SMILES

CC(C)[C@H]([C@H]([C@@H]([C@H](CC1CCCCC1)N)O)O)C(=O)O

SMILES

CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O

Canonical SMILES

CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O

Origin of Product

United States

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